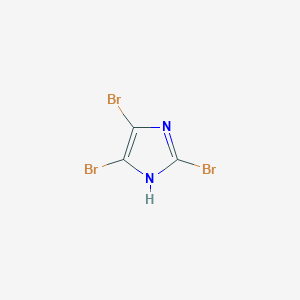
2-(Chloromethyl)benzonitrile
Vue d'ensemble
Description
2-(Chloromethyl)benzonitrile is a white solid . It has a molecular formula of C8H6ClN and a molecular weight of 151.593 . It is of commercial interest as a precursor to 2-amino-5-nitrobenzonitrile, a precursor to dyes .
Synthesis Analysis
2-(Chloromethyl)benzonitrile can be synthesized through a multi-step reaction . One method involves the ammoxidation of 2-chlorotoluene . Another approach involves the ammoxidation of 2,4-dichlorobenzyl chloride . The products are confirmed by 1H NMR, MS, and elemental analysis with a total yield of 67% .Molecular Structure Analysis
The molecular structure of 2-(Chloromethyl)benzonitrile can be represented by the IUPAC Standard InChI: InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 . It contains 16 bonds in total, including 10 non-H bonds, 7 multiple bonds, 1 triple bond, 6 aromatic bonds, 1 six-membered ring, and 1 nitrile (aromatic) .Physical And Chemical Properties Analysis
2-(Chloromethyl)benzonitrile is a white to light yellow crystal powder . It has a melting point of 56-61°C, a boiling point of 252°C (lit.), and a density of 1.1976 (rough estimate) . It is soluble in methanol .Applications De Recherche Scientifique
Pharmaceutical Applications : 2-(Chloromethyl)benzonitrile derivatives, such as 2-(4′-Chloromethyl phenyl) Benzonitrile, are utilized in the analysis of pharmaceutical substances, like valsartan, using gas chromatography. This method offers specificity, precision, sensitivity, and accuracy in drug analysis (Reddy et al., 2013).
Environmental Studies : Benzonitrile derivatives, including 2-(Chloromethyl)benzonitrile, have been studied for their environmental impact, particularly in the microbial degradation of benzonitrile herbicides. The research provides insights into degradation pathways, persistent metabolites, and the diversity of degrader organisms (Holtze et al., 2008).
Organic Chemistry and Catalysis : This compound has been involved in research for synthesizing 2-(Alkylamino)benzonitriles via rhodium-catalyzed cyanation. The research explores the reaction mechanism and the efficiency of various substituents on the aryl ring (Dong et al., 2015).
Analytical Chemistry : 2-(Chloromethyl)benzonitrile derivatives are used in developing sensitive methods for determining content in specific chemical substances, such as in the synthesis and antimicrobial activity study of certain benzofuran derivatives (Kumar et al., 2022).
Material Science : In material science, benzonitrile frameworks, including those derived from 2-(Chloromethyl)benzonitrile, are synthesized for applications in pharmaceuticals and agrochemicals. These syntheses provide insights into efficient and novel assembly methods (Jia & Wang, 2016).
Chemical Engineering : The compound's derivatives are explored in chemical engineering processes, like the palladium-catalyzed cyanation of aryl halides for producing benzonitriles. This method is noted for its non-toxicity and cost-effectiveness, making it attractive for industrial applications (Schareina et al., 2004).
Spectroscopy and Quantum Chemistry : Studies involving 2-(Chloromethyl)benzonitrile derivatives have also been conducted in the field of spectroscopy and quantum chemistry. For example, research on the vibrational spectra of related compounds using density functional theory provides detailed insights into molecular structures and interactions (Krishnakumar & Dheivamalar, 2008).
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(chloromethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN/c9-5-7-3-1-2-4-8(7)6-10/h1-4H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHNOXOGXHXLAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70210098 | |
| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Chloromethyl)benzonitrile | |
CAS RN |
612-13-5 | |
| Record name | 2-Cyanobenzyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=612-13-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(Chloromethyl)benzonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000612135 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 612-13-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102157 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzonitrile, 2-(chloromethyl)- (9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70210098 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(chloromethyl)benzonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.358 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-(Chloromethyl)benzonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XEH7PYD76C | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What types of heterocyclic compounds can be synthesized using 2-(Chloromethyl)benzonitrile as a building block?
A1: 2-(Chloromethyl)benzonitrile serves as a crucial starting material for synthesizing various heterocyclic systems. For instance, it reacts with 3,6-dihydroxyphthalonitrile to form bis([3,2-c]isoquinolin-5-amine)benzofuro[6,5-b]furan, a ligand used in the synthesis of metal complexes []. It also plays a vital role in the synthesis of substituted 5-aminobenzothieno[3,2-c]isoquinolines [], 5-aminopyrido[3′,2′:4,5]thieno[3,2-c]isoquinolines [], and derivatives of the pyrido[3′,2′:4,5]furo[3,2-c]isoquinoline heterocyclic system []. These diverse heterocyclic compounds exhibit a wide range of biological activities and are of great interest in medicinal chemistry.
Q2: Can you describe a specific synthesis pathway using 2-(Chloromethyl)benzonitrile and its associated reaction conditions?
A2: One example is the synthesis of 4-Carbonitrile-1-indanone []. This synthesis involves a four-step reaction sequence:
Q3: What analytical techniques are commonly employed to characterize compounds synthesized using 2-(Chloromethyl)benzonitrile?
A3: NMR spectroscopy is a commonly used technique to confirm the structure of synthesized compounds. For example, both ¹H NMR and ¹³C NMR were used to confirm the structure of 4-Carbonitrile-1-indanone []. In the synthesis of the cadmium(II) complex, single-crystal X-ray diffraction was used to determine the crystal structure, revealing a distorted tetrahedral environment around the cadmium ion coordinated to the ligand derived from 2-(Chloromethyl)benzonitrile [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Nitro-benzo[b]thiophene](/img/structure/B189477.png)












